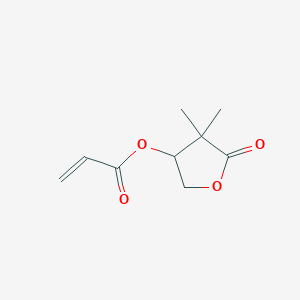

Dimethyl-gamma-butyrolactone acrylate

Description

Contextualization of Dimethyl-gamma-butyrolactone Acrylate (B77674) within Acrylate Monomer Chemistry

Acrylate monomers are a cornerstone of the polymer industry, valued for their ability to form a wide array of polymers with diverse properties. researchgate.net These monomers are esters of acrylic acid and are characterized by a vinyl group attached to a carbonyl carbon. researchgate.net This structure makes them highly susceptible to polymerization, most commonly through free-radical mechanisms, to form long-chain polymers. researchgate.net The versatility of acrylate polymers stems from the vast selection of ester side-chains (the 'R' group in an acrylate ester, CH₂=CHCOOR), which can range from simple alkyl chains to more complex functional groups. arkema.com

The properties of the resulting polyacrylate are heavily dependent on the nature of this side-chain. For instance, short-chain alkyl acrylates typically yield hard, brittle polymers with high glass transition temperatures (Tg), while long-chain alkyl acrylates produce soft, flexible polymers with low Tg. researchgate.net This fundamental principle allows for the precise tuning of polymer characteristics by selecting or combining different acrylate monomers.

Dimethyl-gamma-butyrolactone acrylate fits within this chemical family as a specialty monomer where the 'R' group is a dimethyl-substituted gamma-butyrolactone (B3396035) ring. sigmaaldrich.comcymitquimica.com This lactone functionality introduces several unique features not commonly found in standard acrylate monomers:

Increased Polarity and Rigidity: The lactone ring is a polar, cyclic ester, which can enhance the polymer's thermal stability and solvent resistance.

Chirality: The presence of a stereocenter in the lactone ring can influence the stereochemistry of the resulting polymer, potentially leading to materials with ordered structures and unique properties.

Reactive Site: The lactone ring itself can be a site for further chemical modification, offering pathways to create graft copolymers or to introduce specific functionalities after polymerization.

The incorporation of the lactone moiety directly into the acrylate side-chain represents a sophisticated approach to polymer design, moving beyond simple alkyl or aromatic side-chains to create polymers with inherent functionality and potentially enhanced performance characteristics.

Historical Overview of Lactone-Derived Acrylates in Polymer Science

The field of polymer science has a long history of utilizing lactones as monomers, primarily through ring-opening polymerization (ROP) to produce polyesters. sigmaaldrich.com Compounds like ε-caprolactone and lactide (a cyclic di-ester of lactic acid) are well-established precursors for producing biodegradable and biocompatible polyesters such as polycaprolactone (B3415563) (PCL) and polylactic acid (PLA). sigmaaldrich.com These materials have found widespread use in biomedical applications, including drug delivery systems and tissue engineering scaffolds. sigmaaldrich.com

The concept of combining lactone chemistry with acrylate polymerization is a more recent development, driven by the desire to merge the favorable properties of polyesters (e.g., biodegradability) with the versatile and robust nature of polyacrylates. Early research in this area focused on creating monomers that could undergo either vinyl polymerization through the acrylate group or ring-opening polymerization through the lactone ring.

A significant step in this direction was the development of monomers like α-methylene-γ-butyrolactone (MBL), a naturally derived lactone-containing monomer. Research demonstrated that MBL could be polymerized via its exocyclic double bond to produce poly(α-methylene-γ-butyrolactone) (PMBL), a polymer with a high glass transition temperature (Tg > 195°C) and good thermal stability. frontiersin.org This demonstrated the potential of incorporating a lactone ring as a pendant group onto a polyacrylate backbone to create high-performance materials.

More recent research has explored the synthesis of difunctional monomers that explicitly combine an acrylate group with a lactone ring in a single molecule. For instance, the synthesis of 4-(acryloyloxy)ε-caprolactone allowed for selective polymerization through either the acrylate or the lactone functionality, opening the door to creating complex polymer architectures such as graft and block copolymers. This historical progression from simple lactone ROP to the strategic design of lactone-functionalized acrylate monomers has paved the way for the development of advanced materials like this compound, which offer a high degree of control over the final polymer's structure and properties.

Significance of this compound as a Building Block for Tunable Polymeric Systems

The true significance of this compound lies in its potential as a versatile building block for creating tunable polymeric systems. The term "tunable" refers to the ability to precisely control the properties of the final material by adjusting the polymer's molecular structure. This monomer offers several avenues for such tuning.

Copolymerization is a key strategy for tuning polymer properties. By copolymerizing this compound with conventional acrylate or methacrylate (B99206) monomers (e.g., methyl methacrylate, butyl acrylate), researchers can create a wide spectrum of materials. The ratio of the lactone-containing monomer to the conventional monomer in the polymer chain can be systematically varied to achieve a desired balance of properties. For instance, increasing the content of this compound could enhance the thermal stability and hardness of the resulting copolymer.

To illustrate the effect of incorporating a lactone-containing monomer, we can examine research on a structurally similar compound, γ-methyl-α-methylene-γ-butyrolactone (MeMBL). Studies on the copolymerization of MeMBL with monomers like styrene (B11656) (ST), methyl methacrylate (MMA), and n-butyl acrylate (BA) have provided valuable insights into how these systems behave. nih.gov The reactivity ratios, which describe how readily each monomer adds to the growing polymer chain, have been determined for these systems, allowing for predictable synthesis of copolymers with specific compositions. nih.gov

Table 1: Reactivity Ratios for Copolymerization of γ-methyl-α-methylene-γ-butyrolactone (MeMBL) with Various Monomers (Data presented for the structurally similar monomer MeMBL as a reference)

| Comonomer System | r(MeMBL) | r(Comonomer) | Resulting Copolymer Tendency |

|---|---|---|---|

| MeMBL / Styrene (ST) | 0.80 ± 0.04 | 0.34 ± 0.04 | Random, with slight preference for MeMBL incorporation |

| MeMBL / Methyl Methacrylate (MMA) | 3.0 ± 0.3 | 0.33 ± 0.01 | Block-like, with strong preference for MeMBL incorporation |

| MeMBL / n-Butyl Acrylate (BA) | 7.0 ± 2.0 | 0.16 ± 0.03 | Strong block-like tendency, high preference for MeMBL |

Source: Macromolecules 2011, 44, 13, 5143–5150 nih.gov

This data demonstrates that by choosing the appropriate comonomer, the distribution of the lactone functionality along the polymer backbone can be controlled, leading to materials with different microstructures and, consequently, different macroscopic properties.

Furthermore, the properties of the resulting copolymers can be tuned over a wide range. For example, copolymerizing a high-Tg monomer like a lactone-acrylate with a low-Tg monomer like n-butyl acrylate allows for the creation of materials with intermediate glass transition temperatures, tailored for specific applications. Research on copolymers of γ-butyrolactone has shown that their thermal properties, such as the glass transition temperature (Tg) and decomposition temperature, can be systematically adjusted by varying the comonomer content. researchgate.net This tunability is crucial for designing materials for applications that require specific thermal or mechanical performance, such as advanced coatings, adhesives, and specialty plastics. njtech.edu.cn

Table 2: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) |

|---|---|---|---|---|

| (R)-α-Acryloyloxy-β,β-dimethyl-γ-butyrolactone | C₉H₁₂O₄ | 184.19 | Liquid | 84 °C / 0.1 mmHg |

| DL-α-Hydroxy-β,β-dimethyl-γ-butyrolactone (Pantolactone) | C₆H₁₀O₃ | 130.14 | Solid | - |

| γ-Butyrolactone | C₄H₆O₂ | 86.09 | Liquid | 204-206 °C |

Sources: Sigma-Aldrich sigmaaldrich.comalfred.edu, Krackeler Scientific

Structure

3D Structure

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

(4,4-dimethyl-5-oxooxolan-3-yl) prop-2-enoate |

InChI |

InChI=1S/C9H12O4/c1-4-7(10)13-6-5-12-8(11)9(6,2)3/h4,6H,1,5H2,2-3H3 |

InChI Key |

YOQPDIXNIJUCFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(COC1=O)OC(=O)C=C)C |

Synonyms |

dimethyl-gamma-butyrolactone acrylate |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Gamma Butyrolactone Acrylate

Established Synthesis Routes: Acylation of Pantolactone

The most common and established method for synthesizing dimethyl-gamma-butyrolactone acrylate (B77674) is through the acylation of (R)-pantolactone. This process involves the esterification of the hydroxyl group of pantolactone with an activated acrylic acid derivative, typically acryloyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include tertiary amines such as triethylamine and pyridine. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Dichloromethane is a frequently used solvent for this transformation. To minimize side reactions and the potential for polymerization of the acrylate moiety, the reaction is typically conducted at low temperatures, often ranging from -20°C to 0°C.

A general reaction scheme for the acylation of pantolactone is as follows:

(R)-Pantolactone + Acryloyl Chloride → (R)-α-Acryloyloxy-β,β-dimethyl-γ-butyrolactone + HCl

The crude product is typically purified using techniques such as column chromatography on silica gel to remove any unreacted starting materials and byproducts, yielding the pure dimethyl-gamma-butyrolactone acrylate.

Exploration of Alternative Synthetic Pathways and Process Optimization

In the quest for more sustainable and efficient manufacturing processes, several alternative synthetic pathways for this compound have been explored. A prominent alternative involves enzymatic synthesis, which offers milder reaction conditions and higher selectivity.

Enzymatic Synthesis:

Lipases, particularly immobilized forms such as Novozym 435 (Candida antarctica lipase B), have shown considerable promise in catalyzing the acylation of pantolactone. chemicalbook.com This biocatalytic approach can utilize various acyl donors, including acrylic acid and its esters. The enzymatic reaction is typically performed in an organic solvent, and the choice of solvent can significantly impact the reaction rate and yield. For instance, in the synthesis of a similar compound, γ-butyrolactone methacrylate (B99206), methyl tert-butyl ether (MTBE) was found to be an effective solvent. chemicalbook.com

Key parameters that are often optimized in enzymatic synthesis to enhance yield and efficiency include:

Temperature: The optimal temperature is a balance between enzyme activity and stability.

Substrate Concentration: The molar ratio of pantolactone to the acyl donor is a critical factor.

Enzyme Loading: The amount of lipase used can influence the reaction rate.

Water Activity: For some lipase-catalyzed reactions, controlling the water content in the reaction medium is crucial for maximizing esterification and minimizing hydrolysis.

Process Optimization:

Optimization of both the established chemical synthesis and alternative enzymatic routes is crucial for industrial-scale production. For the acylation with acryloyl chloride, optimization may involve:

Base and Solvent Screening: Evaluating different bases and solvents to improve yield and simplify purification.

Temperature Control: Precise control of the reaction temperature to minimize byproduct formation.

Stoichiometry: Fine-tuning the molar ratios of reactants to ensure complete conversion of the limiting reagent.

For enzymatic routes, process optimization focuses on enhancing the enzyme's performance and reusability. This includes immobilization techniques, selection of the optimal support material, and the design of continuous flow reactor systems.

Spectroscopic and Chromatographic Characterization of Monomer Purity and Structure

Ensuring the high purity and correct chemical structure of this compound is paramount for its application in polymerization. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the vinyl protons of the acrylate group, the protons on the lactone ring, and the gem-dimethyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands would include the C=O stretching vibrations of the ester and lactone carbonyl groups, and the C=C stretching of the acrylate double bond.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Chromatographic Characterization:

Gas Chromatography (GC): GC is a valuable technique for assessing the purity of the monomer. When coupled with a mass spectrometer (GC-MS), it can also be used to identify any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity determination, particularly for less volatile compounds. Different detectors, such as UV-Vis, can be used depending on the chromophoric nature of the molecule and any impurities.

The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring it meets the stringent quality requirements for its intended applications.

Physicochemical Properties of (R)-α-Acryloyloxy-β,β-dimethyl-γ-butyrolactone:

| Property | Value |

| CAS Number | 102096-60-6 |

| Molecular Formula | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol |

| Appearance | Liquid |

| Boiling Point | 84 °C at 0.1 mmHg |

| Density | 1.125 g/mL at 20 °C |

| Optical Activity | [α]²⁰/D +6.0°, c = 17 in methylene chloride |

Polymerization Kinetics and Mechanisms of Dimethyl Gamma Butyrolactone Acrylate

Free Radical Polymerization of Dimethyl-gamma-butyrolactone Acrylate (B77674)

Free radical polymerization is a fundamental method for synthesizing a wide range of polymers. The process involves initiation, propagation, chain transfer, and termination steps, each influencing the final polymer's characteristics.

Initiator Systems and Their Influence on Polymerization Rate and Efficiency

The choice of initiator is critical in free radical polymerization as it directly affects the polymerization rate and the efficiency of radical generation. For acrylate monomers, including lactone-functionalized variants, common initiator systems are thermal initiators and photoinitiators.

Thermal Initiators: Azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO), are frequently used. These initiators decompose at specific temperatures to generate primary radicals that initiate the polymerization chain. The rate of decomposition, and thus the rate of initiation, is temperature-dependent. A higher initiator concentration generally leads to a higher polymerization rate due to an increased concentration of radicals. However, this can also lead to lower molecular weight polymers as the likelihood of termination events increases.

Photoinitiators: In radiation curing applications, photoinitiators are employed. These compounds generate radicals upon exposure to ultraviolet (UV) light. The rate of polymerization can be rapidly controlled by adjusting the light intensity.

Analysis of Propagation and Chain Transfer Reactions

Propagation is the step where the polymer chain grows by the sequential addition of monomer units. The rate of propagation is determined by the propagation rate coefficient (k_p) and the concentrations of the monomer and the growing polymer radicals.

Kinetic studies on the biorenewable monomer γ-methyl-α-methylene-γ-butyrolactone (MeMBL), a structural analogue, show that its propagation rate coefficient is about 15% higher than that of methyl methacrylate (B99206) (MMA), a widely studied acrylate. chemimpex.com The activation energy for MeMBL propagation was found to be 21.8 kJ·mol⁻¹. chemimpex.com This suggests that the lactone ring structure does not impede, and may even slightly enhance, the reactivity of the acrylate double bond during propagation.

Chain transfer reactions involve the termination of a growing polymer chain and the initiation of a new one through the transfer of an atom (typically hydrogen) to another molecule, such as a monomer, solvent, or a chain transfer agent. These reactions are significant as they limit the molecular weight of the resulting polymer. The presence of abstractable protons on the lactone ring or the dimethyl groups could potentially lead to intramolecular or intermolecular chain transfer events, which would result in branched polymer structures.

Mechanisms of Termination and Resulting Polymer Microstructure

Termination of growing polymer chains in free radical polymerization primarily occurs through two mechanisms:

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.

The termination mechanism can be influenced by steric factors. The bulky nature of the dimethyl-gamma-butyrolactone side group might favor disproportionation over combination. The termination rate is often diffusion-controlled, especially at high monomer conversions, leading to a phenomenon known as autoacceleration or the Trommsdorff-Norrish effect, where the polymerization rate increases dramatically as the viscosity of the system rises. google.com The specific termination pathways play a role in defining the final polymer microstructure, including the molecular weight distribution and the nature of the polymer chain ends.

Controlled Radical Polymerization Techniques for Precision Polymer Architecture

Controlled radical polymerization (CRP) methods, also known as living radical polymerization, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers.

Atom Transfer Radical Polymerization (ATRP) of Dimethyl-gamma-butyrolactone Acrylate

A typical ATRP system for an acrylate monomer would consist of:

Monomer: this compound

Initiator: An alkyl halide, such as ethyl 2-bromoisobutyrate (EBiB).

Catalyst: A copper(I) halide, like CuBr.

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), which solubilizes the copper catalyst.

The polymerization proceeds through a rapid equilibrium between a small number of active, growing radicals and a large majority of dormant species (polymer chains capped with a halogen atom). This equilibrium minimizes termination reactions, allowing for controlled chain growth. By carefully selecting the ratios of monomer to initiator and controlling the reaction conditions, polymers with precise molecular weights and dispersity values (Mw/Mn) approaching 1.1 can be synthesized. alkalisci.com

Table 1: Representative Conditions for ATRP of Acrylates This table is based on general procedures for acrylate monomers and serves as a hypothetical example.

| Component | Role | Example Compound | Typical Molar Ratio |

|---|---|---|---|

| Monomer | Building Block | Methyl Acrylate (MA) | 200 |

| Initiator | Starts Polymer Chain | Ethyl 2-bromoisobutyrate (EBiB) | 1 |

| Catalyst | Activator/Deactivator | Copper(I) Bromide (CuBr) | 0.5 - 1 |

| Ligand | Solubilizes Catalyst | PMDETA | 0.5 - 1 |

| Solvent | Reaction Medium | Anisole | - |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is another powerful CRP technique that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. Research on the RAFT solution polymerization of the bio-based monomer γ-methyl-α-methylene-γ-butyrolactone (γMeMBL) provides significant insights into how this compound might behave under similar conditions.

Studies have demonstrated successful RAFT polymerization of γMeMBL in solvents like dimethyl sulfoxide (DMSO) and the bio-based solvent Cyrene. The process showed excellent control over molecular weight and yielded polymers with low dispersity values. The kinetics of the polymerization followed a linear evolution of molecular weight with monomer conversion, which is a key indicator of a controlled or living polymerization process.

Table 2: Conditions and Results for RAFT Polymerization of γ-methyl-α-methylene-γ-butyrolactone (γMeMBL) Data from studies on the analogue γMeMBL.

| Parameter | Conditions / Results |

|---|---|

| Monomer | γ-methyl-α-methylene-γ-butyrolactone (γMeMBL) |

| Solvents | DMSO, Cyrene |

| Chain Transfer Agent (CTA) | Thiocarbonylthio compounds |

| Control Evidence | Linear molecular weight growth, low dispersities |

| Polymer Properties | High glass transition temperatures (206–221 °C) |

This work highlights the feasibility of using RAFT to produce well-defined polymers from lactone-functionalized acrylates, suggesting that this compound could also be effectively polymerized using this technique to create advanced materials with tailored properties.

Photoinitiated Polymerization of this compound

Photoinitiated polymerization is a widely utilized method for the polymerization of acrylate monomers. This technique offers rapid curing at ambient temperatures and spatial and temporal control of the polymerization process. The polymerization proceeds via a free-radical chain-growth mechanism initiated by the photolysis of a photoinitiator.

The kinetics of photopolymerization are influenced by several factors, including the type and concentration of the photoinitiator, the light intensity, and the monomer structure. The presence of the bulky dimethyl-gamma-butyrolactone moiety is expected to influence the propagation and termination rate constants due to steric hindrance.

Detailed kinetic studies on multi-functional acrylates have shown that the polymerization rate and final conversion are dependent on monomer functionality and structure. For instance, the kinetics of heat flow during photopolymerization of various acrylates have been described as an autoaccelerated reaction. researchgate.net

| Parameter | Typical Value Range | Influencing Factors |

| Propagation Rate Constant (kp) | 102 - 104 L mol-1 s-1 | Monomer structure, temperature, solvent |

| Termination Rate Constant (kt) | 106 - 108 L mol-1 s-1 | Viscosity, polymer chain length, temperature |

| Initiator Efficiency (f) | 0.3 - 0.8 | Photoinitiator type, solvent cage effect |

| Quantum Yield for Initiation (Φi) | 0.1 - 1.0 | Photoinitiator type, wavelength of light |

This table presents typical values for acrylate photopolymerization and is for illustrative purposes.

Research on the radical copolymerization of a related water-soluble monomer, sodium 4-hydroxy-4-methyl-2-methylene butanoate (derived from γ-methyl-α-methylene-γ-butyrolactone), has indicated that depropagation—the reverse of the propagation step—can become significant at higher temperatures, leading to limiting conversions. mdpi.com This suggests that the polymerization of this compound might also be influenced by a polymerization-depolymerization equilibrium, particularly at elevated temperatures.

Other Polymerization Methods (e.g., Anionic, Cationic)

Besides photoinitiated radical polymerization, this compound could potentially be polymerized via anionic or cationic mechanisms. However, these methods present different challenges and potential reaction pathways.

Anionic Polymerization:

Anionic polymerization of acrylates is known to be challenging due to side reactions, such as the nucleophilic attack of the initiator or the growing polymer chain on the carbonyl group of the ester. These side reactions can lead to a loss of control over the polymerization and a broadening of the molecular weight distribution.

However, for this compound, anionic initiators could also potentially induce the ring-opening polymerization (ROP) of the γ-butyrolactone ring. The anionic ROP of lactones is a well-established method for the synthesis of polyesters. Therefore, depending on the reaction conditions and the nature of the initiator, a competition between the vinyl addition polymerization of the acrylate group and the ring-opening polymerization of the lactone could occur. This could lead to the formation of polymers with complex architectures, such as graft copolymers with a polyacrylate backbone and polyester side chains.

Cationic Polymerization:

Cationic polymerization of acrylates is generally not favored due to the electron-withdrawing nature of the ester group, which destabilizes the cationic propagating center. However, the lactone ring in this compound could potentially undergo cationic ring-opening polymerization. Strong acid initiators are typically required for the cationic ROP of lactones.

Similar to the anionic case, a cationic process could lead to selective ring-opening polymerization or a combination of both vinyl and ring-opening polymerization, depending on the catalyst and reaction conditions.

The table below summarizes the key characteristics of these alternative polymerization methods for a monomer like this compound.

| Polymerization Method | Primary Mechanism for Acrylate | Potential for Lactone Ring | Key Considerations |

| Anionic Polymerization | Vinyl addition | Ring-Opening Polymerization (ROP) | Side reactions at the ester group; competition between vinyl polymerization and ROP. |

| Cationic Polymerization | Generally unfavorable | Ring-Opening Polymerization (ROP) | Destabilization of the acrylate cation; requires strong acid initiators for ROP. |

This table provides a qualitative summary based on general principles of polymer chemistry.

Copolymerization Strategies Involving Dimethyl Gamma Butyrolactone Acrylate

Copolymerization with N-isopropylacrylamide (NIPAAm)

The copolymerization of Dimethyl-gamma-butyrolactone acrylate (B77674) with N-isopropylacrylamide yields smart polymers that exhibit sensitivity to environmental stimuli, particularly temperature. These copolymers have garnered significant interest for their potential applications in biomedical fields.

Synthesis of Poly(NIPAAm-co-Dimethyl-gamma-butyrolactone Acrylate) Copolymers

Poly(NIPAAm-co-Dimethyl-gamma-butyrolactone Acrylate), often abbreviated as Poly(NIPAAm-co-DBA), is typically synthesized through free radical polymerization. In this process, the monomers, NIPAAm and DBA, are dissolved in a suitable solvent along with a radical initiator. The reaction mixture is then heated to initiate the polymerization process, leading to the formation of random copolymers. The resulting polymer's properties are highly dependent on the relative proportions of the two monomers in the polymer backbone.

Impact of Monomer Feed Ratio on Copolymer Composition and Sequence Distribution

Table 1: Illustrative Relationship Between Monomer Feed Ratio and Copolymer Composition for Poly(NIPAAm-co-DBA)

Click to view interactive data table

| NIPAAm in Monomer Feed (mol%) | DBA in Monomer Feed (mol%) | Resulting NIPAAm in Copolymer (mol%) | Resulting DBA in Copolymer (mol%) |

| 95 | 5 | Data Not Available | Data Not Available |

| 90 | 10 | Data Not Available | Data Not Available |

| 85 | 15 | Data Not Available | Data Not Available |

| 80 | 20 | Data Not Available | Data Not Available |

Note: Specific experimental data correlating the monomer feed ratio to the final copolymer composition for Poly(NIPAAm-co-DBA) is not currently available in the reviewed literature. This table serves as a template to be populated with such data when it becomes available.

Influence of Dimethyl-gamma-butyrolactone Acrylate Content on Copolymer Thermal Transitions (e.g., Lower Critical Solution Temperature)

Table 2: Effect of this compound Content on the Lower Critical Solution Temperature (LCST) of Poly(NIPAAm-co-DBA) Copolymers

Click to view interactive data table

| DBA in Copolymer (mol%) | LCST (°C) |

| 0 | ~32 |

| 5 | Data Not Available |

| 10 | Data Not Available |

| 15 | Data Not Available |

| 20 | Data Not Available |

Note: While it is established that increasing DBA content lowers the LCST, specific quantitative data points for this relationship are not available in the currently accessible literature. This table is intended to illustrate the expected trend.

Terpolymerization and Multi-Monomer Systems Incorporating this compound

To further tailor the properties of DBA-containing polymers, terpolymerization and the inclusion in multi-monomer systems are employed. This approach allows for the introduction of additional functionalities and more complex responsive behaviors.

Systems Including Acrylic Acid (AAc)

A notable example of a terpolymer system is the synthesis of poly(N-isopropylacrylamide-co-dimethyl-γ-butyrolactone acrylate-co-acrylic acid). nih.gov The inclusion of acrylic acid (AAc), a hydrophilic and pH-sensitive monomer, imparts new characteristics to the resulting polymer. The carboxylic acid groups of AAc can ionize depending on the pH of the surrounding environment, which in turn affects the polymer's solubility and swelling behavior. Research has shown that the addition of acrylic acid to the NIPAAm-DBA copolymer system increases the initial LCST of the terpolymer. nih.gov This is attributed to the increased hydrophilicity provided by the AAc units.

Systems Including 2-hydroxyethyl methacrylate-poly(trimethylene carbonate) (HEMAPTMC)

The incorporation of this compound into terpolymer systems with monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) has been explored to create materials with enhanced properties. For instance, a triblock copolymer composed of NIPAAm, HEMA, and DBA has been prepared. nih.gov While specific research on the terpolymerization of DBA with 2-hydroxyethyl methacrylate-poly(trimethylene carbonate) (HEMAPTMC) is not prominently available, the principles of copolymerization suggest that such a system could be designed to combine the thermo-responsiveness of NIPAAm, the hydrophilicity and biocompatibility of HEMA, and the degradability imparted by the poly(trimethylene carbonate) block, along with the modulatory effects of DBA on the LCST.

Integration with Other Functionality-Imparting Monomers (e.g., Jeffamine)

The incorporation of this compound into copolymers with functionality-imparting monomers, such as the amine-terminated polyethers known as Jeffamines, can lead to materials with unique properties, including stimuli-responsiveness and modified hydrophilicity. The dual reactivity of the acrylate and lactone functionalities allows for several integration pathways.

Jeffamines, which are polyetheramines, can react with this compound through two primary mechanisms: Michael addition or aminolysis of the lactone ring. frontiersin.orgfrontiersin.org

Michael Addition: The primary or secondary amine groups of Jeffamine can react with the electron-deficient double bond of the acrylate group via aza-Michael addition. This reaction creates a stable carbon-nitrogen bond, effectively grafting the polyether chain onto the acrylate backbone. This process is typically conducted under mild conditions and allows for the introduction of long, flexible, and hydrophilic polyether side chains.

Aminolysis (Ring-Opening): The lactone ring of the butyrolactone moiety is susceptible to nucleophilic attack by the amine groups of Jeffamine. frontiersin.orgresearchgate.net This reaction results in the ring-opening of the lactone to form an amide and a terminal hydroxyl group. This process fundamentally alters the polymer backbone, introducing both amide linkages and hydroxyl functionalities, which can significantly impact properties such as solubility, thermal stability, and hydrogen-bonding capacity.

The competition between these two reactions depends on factors such as the steric hindrance around the reactive sites, the reaction temperature, and the presence of catalysts. For instance, elevated temperatures tend to favor the aminolysis of the lactone ring. By controlling these conditions, the final polymer structure and properties can be precisely tuned. This dual reactivity provides a powerful tool for creating complex, functional polymers from a single monomer. frontiersin.org

Table 1: Potential Reaction Pathways of this compound with Jeffamine

| Reaction Pathway | Reactive Groups Involved | Resulting Linkage | Key Structural Feature | Potential Impact on Polymer Properties |

| Aza-Michael Addition | Acrylate C=C bond + Jeffamine Amine (-NH2) | Carbon-Nitrogen | Pendant Polyether Chains | Increased hydrophilicity, flexibility, potential for self-assembly. |

| Aminolysis | Lactone Carbonyl + Jeffamine Amine (-NH2) | Amide (-CONH-) | Ring-opened structure with amide and hydroxyl groups | Altered backbone polarity, increased hydrogen bonding, potential biodegradability. |

This interactive table summarizes the two primary reaction mechanisms for integrating Jeffamine with this compound.

Graft Copolymerization and Block Copolymer Synthesis Leveraging this compound

The reactivity of the acrylate group in this compound makes it an excellent candidate for advanced polymerization techniques to create well-defined graft and block copolymers. These architectures allow for the combination of distinct polymer segments into a single molecule, leading to materials with phased-separated morphologies and a combination of properties not achievable in random copolymers.

Graft Copolymerization

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. This compound can be incorporated into graft copolymers using either "grafting-from" or "grafting-to" methods.

"Grafting-From": In this approach, a polymer backbone is first synthesized with initiator sites from which the graft chains are grown. For example, this compound could be copolymerized with a monomer containing a dormant initiating group (e.g., an alkyl halide for Atom Transfer Radical Polymerization, ATRP). Subsequently, a second monomer can be polymerized from these sites to form the grafts. This method allows for the synthesis of densely grafted copolymers with high graft chain lengths. The principle of using a functional lactone monomer to create an ATRP macroinitiator for grafting has been demonstrated with related compounds like α-bromo-γ-butyrolactone. researchgate.net

"Grafting-To": This method involves reacting a pre-formed polymer with functional groups along its backbone with another pre-formed polymer containing reactive end groups. For instance, a backbone copolymer containing this compound units could be reacted with an amine-terminated polymer (like Jeffamine), attaching the second polymer as a graft via Michael addition or aminolysis.

Block Copolymer Synthesis

Block copolymers are comprised of two or more distinct polymer chains (blocks) linked covalently. The synthesis of well-defined block copolymers typically requires controlled/"living" polymerization techniques, such as ATRP or Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, which are well-suited for acrylate monomers. cmu.edumdpi.comd-nb.info

This compound can be used to form a block copolymer by sequential monomer addition. First, one monomer is polymerized to form the first block. Then, the second monomer, in this case, this compound, is added to the living polymer chains to grow the second block. This process can be repeated to create multiblock copolymers. For example, a poly(methyl methacrylate) (PMMA) macroinitiator could be used to initiate the polymerization of this compound, resulting in a PMMA-b-P(this compound) diblock copolymer. cmu.eduresearchgate.net The distinct properties of the hard PMMA block and the functional lactone-containing block could lead to materials useful as thermoplastic elastomers or functional nanostructures. mdpi.com

Table 2: Hypothetical Synthesis of a Block Copolymer via ATRP

| Step | Procedure | Monomer(s) | Resulting Structure | Purpose |

| 1. First Block Synthesis | ATRP of Monomer A using an alkyl halide initiator and a copper catalyst. | Methyl Methacrylate (MMA) | PMMA-Br (Macroinitiator) | Create the first block with a living chain end. |

| 2. Second Block Synthesis | Sequential addition of Monomer B to the living PMMA-Br chains. | This compound | PMMA-b-P(DGBuA) | Grow the second, functional block from the first. |

This interactive table outlines a representative two-step synthesis for a diblock copolymer using this compound (DGBuA) via ATRP.

Hydrolytic Degradation Mechanisms and Modulating Factors in Dimethyl Gamma Butyrolactone Acrylate Polymers

Mechanism of Hydrolysis-Dependent Ring-Opening of the Lactone Side Group in Dimethyl-gamma-butyrolactone Acrylate (B77674) Units

The core of the degradation process lies in the hydrolytic cleavage of the ester bond within the five-membered lactone ring of the dimethyl-gamma-butyrolactone acrylate monomer unit. This reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. The presence of two methyl groups on the gamma-carbon of the butyrolactone ring influences the steric hindrance and electronic environment of the lactone, thereby affecting its susceptibility to hydrolysis.

Kinetics of Polymer Degradation through Hydrolysis

The rate at which polymers containing this compound degrade is a complex function of both internal and external factors. Understanding the kinetics of this process is crucial for designing materials with predictable erosion profiles for various applications.

Investigation of Self-Catalytic Hydrolysis Pathways

A key characteristic of the hydrolysis of this compound-containing polymers is its self-catalytic nature. nih.govresearchgate.net The initial hydrolysis of the lactone rings generates carboxylic acid groups along the polymer backbone. These newly formed acidic moieties can then act as catalysts, accelerating the hydrolysis of neighboring lactone rings. This autocatalysis leads to an increase in the degradation rate over time.

The mechanism of self-catalysis is attributed to the localized increase in hydronium ion concentration in the vicinity of the polymer chain, which promotes acid-catalyzed ester hydrolysis. Furthermore, the increased hydrophilicity resulting from the initial ring-opening allows for greater water accessibility to the remaining unhydrolyzed lactone groups, further facilitating the degradation process nih.govresearchgate.net.

Environmental Factors Influencing Degradation Rate (e.g., pH, Temperature)

The rate of hydrolytic degradation of these polymers is highly sensitive to environmental conditions, particularly pH and temperature. While specific kinetic data for this compound polymers across a wide range of pH and temperatures is not extensively published in readily available literature, the general principles of ester hydrolysis provide a framework for understanding these effects.

pH: The hydrolysis of esters is known to be catalyzed by both acids and bases. Therefore, the degradation of polymers with pendant lactone groups is expected to be significantly faster under both acidic and alkaline conditions compared to neutral pH. In acidic environments, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under alkaline conditions, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to rapid cleavage of the ester bond. For many polyesters, degradation is faster in basic media mdpi.com.

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. The additional thermal energy increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, thus overcoming the activation energy barrier for the reaction. The relationship between temperature and the reaction rate constant is typically described by the Arrhenius equation.

The following interactive table provides hypothetical kinetic data to illustrate the expected trends in the degradation of a this compound copolymer under various environmental conditions.

Correlation between Hydrolysis and Polymer Solubility Transitions

A significant consequence of the hydrolysis-dependent ring-opening of the this compound side group is the dramatic change in the polymer's solubility. This is particularly evident in copolymers with thermosensitive monomers like N-isopropylacrylamide (NIPAAm). These copolymers exhibit a Lower Critical Solution Temperature (LCST), above which they become insoluble in water.

Strategies for Tailoring Degradation Rates through Monomer Composition and Polymer Architecture

One effective strategy is the copolymerization of DBA with hydrophilic or ionizable monomers. For instance, the incorporation of acrylic acid (AAc) into a poly(NIPAAm-co-DBA) backbone has been shown to accelerate the degradation rate. researchgate.net The hydrophilic AAc units increase the water uptake of the polymer matrix, making the hydrolytically labile lactone groups more accessible to water and thus speeding up the degradation process researchgate.net.

The following data table illustrates how the composition of a poly(NIPAAm-co-DBA-co-AAc) terpolymer can influence its degradation time, as indicated by the time taken for the LCST to rise above 37°C.

Advanced Spectroscopic and Chromatographic Characterization of Dimethyl Gamma Butyrolactone Acrylate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of the Dimethyl-gamma-butyrolactone Acrylate (B77674) monomer and for analyzing the composition and microstructure of its corresponding polymer.

Proton NMR (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the hydrogen atom environments within the monomer. By analyzing the chemical shifts, integration values, and coupling patterns, the precise structure can be confirmed. For the α-acryloyloxy-β,β-dimethyl-γ-butyrolactone monomer, the spectrum exhibits characteristic signals corresponding to the acrylate vinyl protons, the protons on the butyrolactone ring, and the dimethyl groups. chemicalbook.com

Upon polymerization, the ¹H NMR spectrum undergoes significant and predictable changes. The most notable change is the disappearance of the sharp signals in the vinyl region (typically 5.8-6.5 ppm), which indicates the consumption of the acrylate double bonds. nih.gov Concurrently, new broad signals appear in the aliphatic region, corresponding to the newly formed polymer backbone. The persistence of signals from the dimethyl and butyrolactone ring protons confirms the integrity of the pendant group during polymerization.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Dimethyl-gamma-butyrolactone Acrylate and its Polymer.

| Assignment | Monomer (ppm) | Polymer (ppm) |

|---|---|---|

| Acrylate Vinyl Protons (CH=CH₂) | 5.8 - 6.5 | Absent |

| Lactone Ring Proton (α to C=O and Ester) | ~5.3 | Broadened, ~5.2 |

| Lactone Ring Protons (γ to C=O) | ~4.2 | Broadened, ~4.1 |

| Polymer Backbone Protons | Absent | Broad signals, 1.8 - 2.5 |

Note: Values are estimations based on analogous structures and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) Applications

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For the monomer, distinct resonances are observed for the carbonyl carbons of the ester and lactone, the vinyl carbons of the acrylate group, the quaternary carbon, and the methyl carbons. chemicalbook.com

Polymerization leads to the disappearance of the vinyl carbon signals (typically ~128-132 ppm) and the appearance of new signals corresponding to the sp³-hybridized carbons of the polymer backbone. The chemical shifts of the pendant group carbons, including the carbonyls and the dimethyl-substituted ring, remain largely unchanged but may experience slight shifts and broadening due to the change in the local chemical environment.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound and its Polymer.

| Assignment | Monomer (ppm) | Polymer (ppm) |

|---|---|---|

| Lactone Carbonyl (C=O) | ~175 | ~175 |

| Ester Carbonyl (C=O) | ~165 | ~165 |

| Acrylate Vinyl Carbons | ~128-132 | Absent |

| Lactone Ring Carbon (α to C=O and Ester) | ~75 | ~75 |

| Lactone Ring Carbon (γ to C=O) | ~68 | ~68 |

| Polymer Backbone Carbons | Absent | ~35-45 |

| Quaternary Carbon | ~40 | ~40 |

Note: Values are estimations based on analogous structures and general principles of NMR spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

FTIR spectroscopy is a powerful technique for identifying functional groups present in the monomer and for monitoring the progress of polymerization. azom.com The FTIR spectrum of the this compound monomer is characterized by several key absorption bands. spectroscopyonline.com

A strong absorption band around 1780 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the five-membered γ-lactone ring. A second strong band is typically observed around 1730 cm⁻¹ corresponding to the C=O stretch of the acrylate ester. spectroscopyonline.com Additionally, characteristic peaks for the vinyl C=C double bond are present around 1637 cm⁻¹. azom.com

FTIR is particularly useful for real-time monitoring of the polymerization reaction. azom.com As the reaction proceeds, the intensity of the absorption band corresponding to the acrylate C=C bond at ~1637 cm⁻¹ decreases. nih.govazom.com This decrease can be quantitatively correlated to the degree of monomer conversion. The carbonyl bands of the lactone and ester, however, remain present in the polymer spectrum, confirming the pendant group's stability. researchgate.netchemicalbook.com

Table 3: Key FTIR Absorption Bands for this compound and its Polymer.

| Wavenumber (cm⁻¹) | Assignment | Observation in Monomer | Observation in Polymer |

|---|---|---|---|

| ~1780 | C=O Stretch (γ-lactone) | Strong | Strong |

| ~1730 | C=O Stretch (Acrylate Ester) | Strong | Strong |

| ~1637 | C=C Stretch (Acrylate Vinyl) | Present | Diminishes/Disappears |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Determination

GPC/SEC is the premier chromatographic technique for characterizing the molecular weight distribution of the resulting poly(this compound). resolvemass.ca This method separates polymer chains based on their hydrodynamic volume in solution. jyu.fi The analysis provides crucial data points including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov

The PDI value is a critical parameter that indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a narrow distribution, often indicative of a well-controlled polymerization, while higher values signify a broader distribution of polymer chain lengths. nih.gov These molecular weight parameters are essential as they directly influence the polymer's mechanical, thermal, and rheological properties. nih.gov

GPC in Conjunction with Static Light Scattering for Absolute Molecular Weight

While conventional GPC relies on calibration with polymer standards, coupling the system with a static light scattering (SLS) detector allows for the determination of the absolute molecular weight of the polymer without the need for column calibration. The SLS detector measures the intensity of light scattered by the polymer molecules as they elute from the column. This, combined with concentration data from a refractive index (RI) detector, allows for the direct calculation of Mw at each point in the chromatogram, providing a more accurate and absolute measurement of the molecular weight distribution. jyu.fi

Table 4: Typical GPC/SEC Data for a Polymer Sample.

| Parameter | Description | Example Value |

|---|---|---|

| Mn ( g/mol ) | Number-Average Molecular Weight | 25,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 45,000 |

Note: These are hypothetical values to illustrate typical GPC output for a free-radical polymerization product.

Differential Scanning Calorimetry (DSC) for Thermal Transition Characterization

DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For poly(this compound), DSC is primarily used to determine its glass transition temperature (Tg). The Tg is a critical property representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com

In a typical DSC thermogram for an amorphous or semi-crystalline polymer, the glass transition appears as a step-like change in the heat capacity. tainstruments.comhitachi-hightech.com Other thermal events, such as melting (Tm) and crystallization (Tc) temperatures, could also be observed for semi-crystalline polymers. researchgate.netnih.gov The Tg value is highly dependent on the polymer's molecular weight, chain flexibility, and intermolecular interactions, making it a key parameter for defining the material's service temperature and application range. hitachi-hightech.comresearchgate.net

Table 5: Illustrative DSC Data for Poly(this compound).

| Thermal Transition | Description | Example Temperature (°C) |

|---|---|---|

| Tg | Glass Transition Temperature | 85 |

| Tc | Crystallization Temperature (on cooling) | Not typically observed for amorphous polyacrylates |

Note: The Tg value is an estimation based on analogous polyacrylate structures.

Computational and Theoretical Approaches in Dimethyl Gamma Butyrolactone Acrylate Polymer Science

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a virtual microscope to observe the dynamic behavior of polymer chains, their conformations in different environments, and their interactions with other molecules. escholarship.org By solving Newton's equations of motion for a system of atoms, MD simulations can predict how poly(Dimethyl-gamma-butyrolactone acrylate) (pDMGBLA) chains fold, move, and interact over time.

All-atom MD simulations, where every atom is explicitly represented, offer a high level of detail. utwente.nl These simulations are critical for understanding the interactions between the DMGBLA polymer and surrounding molecules, such as solvents or small organic molecules. utwente.nl For instance, in analogous systems like poly(sodium acrylate) brushes, simulations have shown that small molecules like γ-butyrolactone can become trapped within the brush layer, significantly reducing their mobility compared to the bulk solution. utwente.nl This absorption is influenced by steric effects and can alter the properties of water molecules entrapped within the polymer matrix. utwente.nl Such detailed information is crucial for designing polymer coatings for specific adsorption applications. utwente.nl

Key insights from MD simulations for pDMGBLA would include:

Chain Conformation: Predicting the radius of gyration and end-to-end distance to understand the polymer's size and shape in various solvents or in the bulk state.

Solvent Interactions: Analyzing the radial distribution functions to quantify the interactions between polymer atoms and solvent molecules, which governs solubility and swelling behavior.

Intermolecular Forces: Calculating the interaction energies between polymer chains to understand the cohesive forces that determine the material's bulk properties. In related acrylate (B77674) polymers, simulations have been used to develop reactive force fields (ReaxFF) that can model the thermodynamics and kinetics of polymerization. escholarship.org

Table 1: Potential Applications of MD Simulations for pDMGBLA Systems

| Simulation Focus | Key Parameters Investigated | Potential Application |

| Polymer in Solution | Radius of Gyration, Solvent Accessible Surface Area, Radial Distribution Functions | Predicting solubility, designing coatings and films |

| Polymer Melt | Chain Packing, Density Profiles, Intermolecular Interaction Energies | Understanding bulk mechanical and thermal properties |

| Interaction with Small Molecules | Absorption Dynamics, Mobility of Trapped Molecules, Binding Energies | Development of materials for controlled release or separation |

Quantum Chemical Calculations for Monomer Reactivity and Reaction Pathway Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful for investigating chemical reactions at the electronic level. escholarship.org These methods are applied to the DMGBLA monomer to understand its reactivity and to analyze the intricate pathways of polymerization.

For acrylate monomers, quantum chemistry can elucidate the mechanisms of initiation, propagation, and termination steps in free-radical polymerization. upenn.edu A significant area of study is the thermal self-initiation of acrylates, where calculations can determine the likelihood of different reaction pathways, such as the formation of diradical intermediates through cycloaddition reactions. upenn.edu By calculating the energy barriers for various reaction steps, researchers can predict the most favorable pathways and the resulting polymer microstructures. upenn.edu

Applications of quantum chemical calculations to DMGBLA include:

Monomer Properties: Calculating the electron distribution and partial charges on the atoms of the DMGBLA monomer to predict its reactivity and susceptibility to nucleophilic or electrophilic attack.

Reaction Energetics: Determining the activation energies and reaction enthalpies for the propagation and termination steps. This data is essential for building accurate kinetic models. chemrxiv.org

Side Reactions: Investigating the potential for side reactions, such as intramolecular hydrogen transfer (backbiting), which can lead to branching and affect the final polymer architecture and properties. chemrxiv.org

Kinetic Modeling of Polymerization and Hydrolytic Degradation Processes

Hydrolytic Degradation Kinetics: The gamma-butyrolactone (B3396035) ring in the side chain of pDMGBLA is susceptible to hydrolysis, which leads to the degradation of the polymer. Kinetic models can describe the rate of this ring-opening reaction. For copolymers of NIPAAm and DMGBLA, it has been shown that the hydrolysis reaction can be self-catalytic. acs.orgnih.gov The ring-opening increases the polymer's hydrophilicity and charge, which in turn increases the local concentration of water and catalyzes further hydrolysis. acs.orgnih.gov This behavior is crucial for applications where controlled degradation is desired.

Table 2: Key Parameters in Kinetic Modeling of pDMGBLA

| Process | Key Kinetic Parameters | Information Gained from Modeling |

| Polymerization | Propagation rate coefficient (k_p), Termination rate coefficient (k_t), Initiator efficiency (f) | Monomer conversion vs. time, Molecular weight distribution, Polymer microstructure |

| Hydrolysis | Hydrolysis rate constant (k_h), Catalyst concentration (if any) | Polymer degradation rate, Change in polymer properties over time (e.g., solubility, LCST), Prediction of material lifespan |

Predictive Models for Structure-Property Relationships in this compound Polymers

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of materials based on their chemical structure. researchgate.net These models are a key component of computational materials science, enabling the rapid screening of new polymer structures without the need for extensive synthesis and testing. cast-amsterdam.org

The core idea of QSPR is to find a mathematical correlation between molecular descriptors (numerical representations of a molecule's structure) and a specific macroscopic property. nih.gov For polymers, these descriptors can be derived from the repeating monomer unit. researchgate.net

Potential QSPR models for pDMGBLA could predict a range of important properties:

Thermal Properties: Predicting the glass transition temperature (Tg) is a common application of QSPR in polymer science. researchgate.net By correlating descriptors related to chain stiffness, intermolecular forces, and molecular weight with experimental Tg values, a predictive model can be developed.

Mechanical Properties: Models can be built to predict properties like Young's modulus, tensile strength, and elongation at break.

Optical Properties: The refractive index and transparency can be predicted based on the polymer's chemical composition and structure. nih.gov

The development of a QSPR model involves selecting relevant molecular descriptors, building a mathematical model (e.g., using multiple linear regression or machine learning algorithms), and validating the model's predictive power. nih.gov For pDMGBLA and its copolymers, QSPR can accelerate the discovery of new materials with optimized properties for specific applications. researchgate.netnih.gov

Materials Science Applications of Dimethyl Gamma Butyrolactone Acrylate Derived Polymers

Thermosensitive Polymeric Hydrogels for Responsive Material Systems

Polymers derived from dimethyl-gamma-butyrolactone acrylate (B77674) (DBA) have been instrumental in the development of advanced thermosensitive polymeric hydrogels. These materials exhibit a distinct response to temperature changes, a characteristic that is primarily imparted by copolymerization with monomers like N-isopropylacrylamide (NIPAAm). The resulting copolymers, such as poly(NIPAAm-co-DBA), form hydrogels that are liquid at lower temperatures and transition to a gel state as the temperature increases above a specific point known as the lower critical solution temperature (LCST). This property makes them highly valuable for a range of responsive material systems.

The formation of thermosensitive hydrogels from dimethyl-gamma-butyrolactone acrylate copolymers is a process governed by the interplay of hydrophilic and hydrophobic interactions. Novel, bioerodible, and thermosensitive copolymers of poly(NIPAAm-co-dimethyl-γ-butyrolactone acrylate) can be synthesized through radical polymerization. acs.org The incorporation of the DBA monomer into the polymer structure plays a crucial role in modulating the gelation characteristics.

The gelation process is reversible; when the temperature is lowered below the LCST, the hydrogel reverts to a solution state. nih.gov This sol-gel transition is a result of the formation of hydrogen bonds between the polymer and water molecules at lower temperatures, leading to dissolution. As the temperature rises above the LCST, hydrophobic interactions become dominant, causing the polymer chains to collapse and form a gel network. nih.gov

A significant challenge in the application of thermosensitive hydrogels, such as those based on poly(N-isopropylacrylamide), is their often-limited mechanical strength in the swollen state. nih.govresearchgate.netmdpi.com Native PNIPAAm hydrogels are known to be fragile, which can restrict their use in applications requiring robust mechanical performance. nih.gov To address this, various strategies have been developed to enhance the mechanical properties of these hydrogels. These strategies include the formation of interpenetrating polymer networks (IPN), double networks (DN), nanocomposites (NC), and slide ring (SR) hydrogels. nih.gov

Table 1: Qualitative Effects of this compound (DBA) Incorporation on Hydrogel Properties

| Property | Effect of Increasing DBA Content | Underlying Mechanism |

| Lower Critical Solution Temperature (LCST) | Initial decrease | Increased hydrophobicity of the copolymer. |

| LCST after Hydrolysis | Increase | Ring-opening of the lactone group in DBA, leading to the formation of more hydrophilic carboxyl groups. acs.org |

| Mechanical Strength | Modulated | Alteration of the polymer network structure and stiffness. mdpi.com |

| Swelling Behavior | Tunable | Dependent on the hydrophobic nature of DBA and its subsequent hydrolysis to a more hydrophilic form. |

| Degradation | Controllable | Hydrolysis of the lactone ring in the DBA side chains allows for controlled degradation. nih.gov |

The swelling behavior of hydrogels is a critical characteristic for many applications and is influenced by factors such as the polymer composition, crosslinking density, and the surrounding environment. nih.govmdpi.com In hydrogels containing this compound, the swelling behavior is tunable. The incorporation of the relatively hydrophobic DBA monomer can influence the water uptake of the hydrogel.

The swelling process is significantly affected by the hydrolysis of the DBA lactone ring. Initially, the presence of the hydrophobic DBA can limit swelling. However, as hydrolysis proceeds, the polymer becomes more hydrophilic due to the formation of carboxylic acid groups. This change in the chemical structure of the polymer network leads to an increased affinity for water and consequently, a higher degree of swelling. This hydrolysis-driven change in swelling allows for dynamic regulation of the water content within the hydrogel over time. The kinetics of swelling can also be influenced by the composition of the hydrogel. researchgate.net

In situ gelling systems are materials that are in a liquid state before administration and transform into a gel at the site of application in response to a specific stimulus, such as a change in temperature. nih.govnih.gov This characteristic is particularly valuable in material engineering for applications where injecting a liquid that subsequently forms a solid or semi-solid structure is advantageous.

Polymers based on this compound, particularly its copolymers with N-isopropylacrylamide, are well-suited for creating such in situ gelling systems. nih.gov The thermosensitive nature of these copolymers allows them to be liquid at room temperature and to form a gel at body temperature. This allows for the easy mixture of components in a liquid state and subsequent formation of a hydrogel scaffold in situ. nih.gov The ability to control the degradation of these gels through the hydrolysis of the DBA component adds another layer of control for material engineering purposes, making them suitable for applications like controlled release systems and scaffolds for tissue engineering. nih.gov

Functional Coatings and Adhesives

The unique chemical structure of this compound and its derivatives suggests their potential utility in the formulation of functional coatings and adhesives. The gamma-butyrolactone (B3396035) skeleton is noted for its optical absorption characteristics at short wavelengths, which can be beneficial in applications such as photoresists. google.com

In the context of surface modification, polymers derived from beta-(methyl)acryloxy-gamma-butyrolactone, a related compound, can be used as components in copolymerization with other monomers. The resulting polymers can be incorporated into compositions for various applications. These applications include the adjustment of miscibility in solutions for screen printing or ink-jet printing, as well as the modulation of adhesion and deliquescence. google.com While direct research on this compound for these specific applications is limited, the analogous structure suggests its potential role in developing formulations for surface modification where control over these properties is desired.

Adhesion Mechanisms and Interfacial Properties

The adhesion of polymeric materials is a complex phenomenon governed by a combination of mechanisms, including mechanical interlocking, chemical bonding, and thermodynamic adhesion. For polymers derived from this compound, the adhesion mechanisms would likely be influenced by both the polyacrylate backbone and the pendant lactone ring.

The polyacrylate chain itself can contribute to adhesion through van der Waals forces and potential mechanical interlocking with the substrate surface. The interfacial properties and adhesion strength of acrylate-based adhesives can be significantly enhanced by the incorporation of functional groups capable of specific interactions with the substrate. In the case of this compound, the lactone ring with its polar carbonyl group could play a crucial role.

Potential Adhesion Mechanisms:

Hydrogen Bonding: The carbonyl group of the lactone ring can act as a hydrogen bond acceptor, forming strong adhesive bonds with substrates that have hydrogen bond donor groups, such as hydroxylated surfaces (e.g., glass, metal oxides) or other polymers containing -OH or -NH functionalities. This is a common mechanism for enhancing adhesion in acrylate systems containing acrylic acid. scispace.comnih.gov

Surface Energy Modification: The presence of the lactone and dimethyl functionalities would influence the surface energy of the polymer. Tailoring the copolymer composition by including other monomers could allow for the precise control of surface energy to match that of a specific substrate, thereby maximizing thermodynamic adhesion.

The interfacial properties, such as wettability and the formation of a stable interface, are critical for good adhesion. The incorporation of lactone moieties, such as caprolactone, into (meth)acrylate monomers has been shown to result in coatings with superior adhesion properties. daicelchemtech.com It is plausible that polymers from this compound would exhibit similar enhancements.

Table 1: Representative Adhesion Properties of Functionalized Acrylate Polymers on Different Substrates

| Polymer System | Substrate | Adhesion Strength (MPa) | Primary Adhesion Mechanism |

| Poly(butyl acrylate-co-acrylic acid) | Aluminum | 5.8 | Hydrogen Bonding, Chemical Bonding |

| Poly(methyl methacrylate-co-hydroxyethyl methacrylate) | Steel | 7.2 | Hydrogen Bonding |

| Caprolactone-modified Acrylate | Polycarbonate | 6.5 | Dipole-Dipole Interactions, van der Waals |

| Hypothetical Poly(DGB Acrylate) | Glass | - | Hydrogen Bonding, Dipole-Dipole |

Note: Data for hypothetical Poly(DGB Acrylate) is not available and is included for illustrative purposes of potential mechanisms.

Polymeric Additives in Bitumen Modification for Enhanced Material Properties

Bitumen, a key binder in asphalt for road paving, often requires modification with polymers to improve its performance over a wide range of temperatures and traffic loads. Acrylate polymers are among the modifiers used to enhance the properties of bitumen. researchgate.net While there is no specific literature on the use of polymers from this compound for this purpose, the characteristics of functionalized acrylate polymers provide a basis for predicting their potential effects.

The primary goals of bitumen modification are to increase its resistance to permanent deformation (rutting) at high temperatures and to improve its flexibility and resistance to cracking at low temperatures. Reactive polymers containing functional groups, such as glycidyl methacrylate (B99206), have been shown to form chemical bonds with asphaltenes in the bitumen, leading to a stable, modified binder with improved storage stability. cabidigitallibrary.org

Potential Effects of this compound Polymers in Bitumen:

Improved High-Temperature Performance: The introduction of a polar polymer can increase the stiffness and viscosity of the bitumen at elevated temperatures, thereby enhancing its resistance to rutting. The polar lactone groups could interact with the polar components of bitumen, such as asphaltenes, creating a network structure that improves the high-temperature modulus. researchgate.net

Enhanced Low-Temperature Flexibility: Acrylate polymers can lower the glass transition temperature of the bitumen, making it more flexible and less prone to thermal cracking at low temperatures. researchgate.net

Improved Adhesion and Durability: The polar nature of the lactone-containing polymer could improve the adhesion between the bitumen binder and the aggregate, which is crucial for the durability of the asphalt mixture.

The effectiveness of an acrylate polymer in modifying bitumen depends on its compatibility with the bitumen matrix. The presence of both the relatively non-polar acrylate backbone and the polar lactone side groups in a polymer from this compound might offer a good balance of properties for compatibility with the complex chemical composition of bitumen.

Table 2: Typical Effects of Acrylate Polymer Modification on Bitumen Properties

| Property | Base Bitumen | Bitumen + Ethylene Butyl Acrylate | Bitumen + Ethylene Glycidyl Methacrylate |

| Softening Point (°C) | 48 | 55 | 62 |

| Penetration (0.1 mm) | 75 | 65 | 60 |

| Elastic Recovery (%) | 15 | 40 | 65 |

| Rutting Resistance Parameter (G*/sinδ) at 64°C (kPa) | 1.2 | 2.5 | 3.8 |

Note: This table presents typical data for common acrylate modifiers to illustrate their impact on bitumen properties.

Development of Other Advanced Polymeric Materials with Tailored Characteristics

The ability to tailor the properties of polymers by carefully selecting monomers is a cornerstone of materials science. This compound, as a functional monomer, holds potential for the development of advanced polymeric materials with specific, tailored characteristics. This can be achieved through both homopolymerization and copolymerization with other vinyl monomers.

Copolymerization of lactone-containing monomers with standard acrylates and methacrylates allows for the fine-tuning of key properties such as the glass transition temperature (Tg), thermal stability, and mechanical properties. acs.org The incorporation of the rigid lactone ring into a polymer backbone can increase the Tg of the resulting material compared to its non-lactone-containing counterpart. acs.org This provides a pathway to creating materials with higher heat resistance.

Examples of Tailored Polymeric Materials:

High-Tg Thermoplastics: By copolymerizing this compound with monomers like methyl methacrylate, it would be possible to create copolymers with a glass transition temperature intermediate to that of the respective homopolymers. This allows for the design of amorphous thermoplastics with tailored heat deflection temperatures for various applications.

Functional Coatings and Films: The lactone functionality can be used for post-polymerization modification. For instance, the lactone ring can be opened to introduce hydroxyl and carboxyl groups, which can alter the hydrophilicity of the polymer surface or serve as sites for further chemical reactions, such as crosslinking or grafting. This is analogous to the behavior of azlactone-functionalized polymers, which are used as reactive platforms for creating functional surfaces. nih.govsmith.edu

Stimuli-Responsive Materials: The hydrolysis of the lactone ring can be sensitive to pH, leading to changes in the polymer's solubility or swelling behavior. This could be exploited in the design of "smart" materials for applications such as controlled-release systems or sensors.

The free-radical polymerization of biobased lactones with fossil-based (meth)acrylates has been shown to yield copolymers with tailored Tg's and increased thermal stability. acs.org A similar approach with this compound could lead to a new family of advanced polymeric materials.

Table 3: Effect of Copolymer Composition on Glass Transition Temperature (Tg) for Lactone-Acrylate Systems

| Monomer 1 | Monomer 2 | Composition (Molar Ratio) | Glass Transition Temperature (Tg) (°C) |

| α-methylene-γ-butyrolactone | Methyl Methacrylate | 100 : 0 | ~195 |

| α-methylene-γ-butyrolactone | Methyl Methacrylate | 50 : 50 | ~145 |

| α-methylene-γ-butyrolactone | Methyl Methacrylate | 0 : 100 | ~105 |

| α-methylene-γ-butyrolactone | Methyl Acrylate | 50 : 50 | ~80 |

| α-methylene-γ-butyrolactone | Methyl Acrylate | 0 : 100 | ~10 |

Source: Data is representative of trends observed in the copolymerization of lactone-containing monomers with acrylates. acs.org

Emerging Research Frontiers for Dimethyl Gamma Butyrolactone Acrylate in Polymer Science

Exploration of Novel Polymer Architectures and Complex Multi-Component Systems

The incorporation of the bulky, polar dimethyl-gamma-butyrolactone side group into polymer chains opens up significant opportunities for creating novel and complex macromolecular architectures. The specific structure of the DMGBLA monomer influences polymerization kinetics and the final properties of the polymer.

Copolymers: One of the most direct strategies to tailor material properties is through copolymerization. By combining DMGBLA with conventional monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656), researchers can create random copolymers with finely tuned characteristics. The rigid lactone ring can significantly increase the glass transition temperature (T_g) of the resulting copolymer compared to the corresponding homopolymer of the comonomer. For instance, copolymerizing lactone-containing monomers with MMA has been shown to increase the T_g of the final polymer due to the incorporation of the rigid lactone rings in the side chain, which decreases rotational freedom. acs.org This allows for the creation of materials with enhanced thermal stability and specific mechanical properties.

Block Copolymers: Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), are instrumental in synthesizing well-defined block copolymers containing DMGBLA segments. tandfonline.comcmu.edunih.gov For example, a DMGBLA block could be paired with a soft, low-T_g block (like poly(butyl acrylate)) to create thermoplastic elastomers. Alternatively, combining a hydrophobic polymer block with a hydrophilic block containing DMGBLA could lead to amphiphilic structures that self-assemble into micelles or vesicles in solution. The synthesis of block copolymers of lactones and acrylates allows for the creation of materials with distinct phases and tailored properties. bohrium.comutwente.nlcmu.edu

Complex Architectures: Beyond linear copolymers, the functionality of the lactone ring can potentially be leveraged to create more complex architectures like star-shaped or hyperbranched polymers. gantrade.comsemanticscholar.org While the lactone ring itself is not typically used as a branching point during acrylic polymerization, it could be modified post-polymerization or a functional initiator could be used to grow poly(DMGBLA) arms from a central core. These architectures can lead to materials with unique solution viscosity, rheological behavior, and film-forming properties compared to their linear analogues.

Below is an interactive data table summarizing the effect of incorporating a generic lactone acrylate (B77674) monomer on the glass transition temperature of copolymers with Methyl Methacrylate (MMA).

| Monomer 1 | Monomer 2 | Monomer 2 Mole Fraction (%) | Resulting T_g (°C) | Key Finding |

| Methyl Methacrylate (MMA) | Lactone Acrylate | 0 | 105 | T_g of pure PMMA. |

| Methyl Methacrylate (MMA) | Lactone Acrylate | 25 | 120 | Incorporation of rigid lactone rings increases T_g. acs.org |

| Methyl Methacrylate (MMA) | Lactone Acrylate | 50 | 138 | The T_g increases significantly with higher lactone content. |

| Methyl Methacrylate (MMA) | Lactone Acrylate | 75 | 155 | Demonstrates the ability to tailor thermal properties. |

Integration of Dimethyl-gamma-butyrolactone Acrylate into Advanced Stimuli-Responsive Polymer Design

pH-Responsive Systems: DMGBLA can be copolymerized with monomers bearing acidic or basic functional groups, such as acrylic acid (AAc) or dimethylaminoethyl methacrylate (DMAEMA), to create pH-responsive materials. dcu.ie The DMGBLA units can affect the pKa of the ionizable groups and influence the swelling behavior of the resulting hydrogels or the critical pH for the dissolution of the polymer. For example, the hydrophilicity of the lactone group could modulate the hydration of the polymer chains, affecting the transition from a collapsed to a swollen state in a hydrogel.